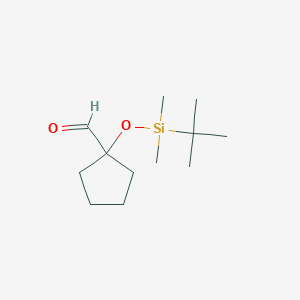
Tetra-tert-butyl-oxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "C(C)(C)(C)Si(C)C" is a silicon-based organic molecule, which is likely to have a complex structure involving a silicon atom bonded to both carbon and oxygen atoms. This type of structure is reminiscent of silicon oxycarbide compounds, where silicon is in tetrahedral coordination and bonded to both carbon and oxygen, as seen in the synthesis of hydrogenated silicon oxycarbide (Si–O–C–H) nanoparticles .
Synthesis Analysis
The synthesis of silicon-based materials with mixed bonds, such as O–Si–C, has been demonstrated using a laser evaporation/condensation system. This method was employed to create hydrogenated Si–O–C–H nanoparticles, which contain a combination of pure and mixed Si-based tetrahedral units . Although the specific synthesis of "C(C)(C)(C)Si(C)C" is not detailed in the provided papers, the synthesis of similar Si–O–C compounds suggests that a specialized technique like laser evaporation might be applicable for creating such complex molecules.
Molecular Structure Analysis
The molecular structure of silicon oxycarbide compounds typically features a combination of pure and mixed Si-based tetrahedral units, which can be represented as SiO_iC_4−i, where i ranges from 0 to 4 . This indicates a variety of bonding environments for silicon, which can be bonded to carbon, oxygen, or both. The compound is likely to have a similar tetrahedral coordination around the silicon atom, with a complex arrangement of carbon and oxygen atoms.
Chemical Reactions Analysis
Silicon atoms and small clusters have been shown to react with carbon monoxide molecules to form various carbonyl compounds. For instance, Si2CO, Si3CO, and Si5CO are bridge-bonded carbonyl compounds, while Si4CO is a terminal-bonded carbonyl molecule . These reactions occur in solid argon and can undergo photochemical rearrangement to form more stable isomers. Although the specific reactions of "C(C)(C)(C)Si(C)C" are not described, the reactivity of silicon with carbon monoxide provides insight into the potential reactivity of silicon in complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon oxycarbide materials, such as those synthesized in the form of nanoparticles, include high surface areas (428–467 m^2/g), indicating a potential for high reactivity and use in applications requiring high surface to volume ratios . The thermodynamic stability of these materials suggests that the compound "C(C)(C)(C)Si(C)C" may also exhibit stability, depending on its precise molecular structure and the nature of its silicon-based tetrahedral units.
Applications De Recherche Scientifique
Fabrication additive
Le composé est utilisé dans un procédé de fabrication additive pour la fabrication de composites à matrice céramique basés sur le système C/C-SiC . Le placement automatisé de fibres des fibres de carbone continues dans une matrice de polyéther éther cétone est effectué pour consolider les fibres de carbone en une préforme imprimée .
Applications aérospatiales
Les composites C/C et C/SiC sont utilisés dans diverses applications aérospatiales . Ils possèdent une grande stabilité thermique, une résistance spécifique élevée, une rigidité élevée, une conductivité thermique élevée, un faible coefficient de dilatation thermique, une ténacité à la rupture élevée et une bonne résistance à la fatigue et au fluage . Ces propriétés font d'eux les matériaux préférés pour différents composants structurels aérospatiaux comme les ailerons, les volets, les portes de train d'atterrissage et autres parties structurelles .
Applications à haute température
Les monolithes de carbone et les composites à matrice carbone/fibre de carbone (C/C) présentent des propriétés mécaniques supérieures à température élevée . Ils peuvent résister à des flux de chaleur très élevés pendant de courtes durées, ce qui les rend adaptés aux pointes de nez de rentrée et aux bords d'attaque des missiles hypersoniques balistiques .
Résistance à l'oxydation
Les composites C/C peuvent être rendus adaptés à des durées prolongées et à une utilisation répétée en améliorant leur résistance à l'oxydation. Ceci est obtenu par des revêtements résistants à l'oxydation, ou en modifiant la matrice composite en ajoutant des charges céramiques résistantes à l'oxydation en troisième phase, ou en convertissant la matrice carbonée en carbures comme le SiC .
Fabrication de composites
Les composites C/C-SiC ont été fabriqués avec des tissus de fibres, un dépôt chimique en phase vapeur (CVD) ou une accumulation de résine de carbone et une infiltration par fusion réactive (RMI) de silicium (Si) . Ils ont montré des améliorations significatives de la déformation à la rupture par rapport aux matériaux SiC et C monolithiques .
Matériau pour l'impression 3D
Le composé est utilisé dans l'impression 3D de composites à matrice céramique . Les composites ont affiché une ténacité par un déplacement important jusqu'à la rupture .
Propriétés
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxycyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(10-13)8-6-7-9-12/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKTWTUVWECJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2095410-23-2 |
Source


|
| Record name | 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

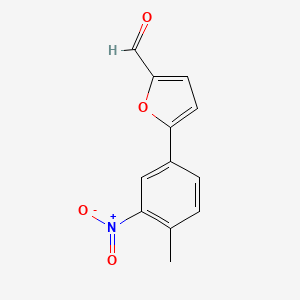
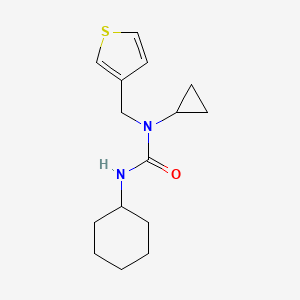
![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)
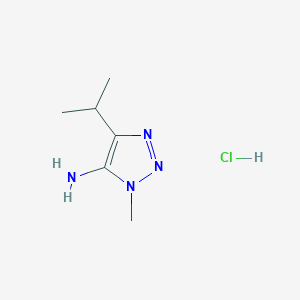
![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)
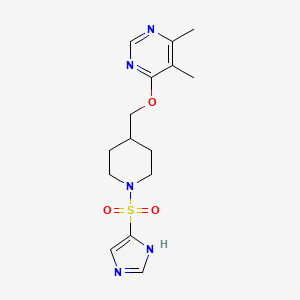
![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)

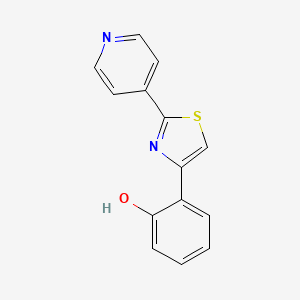
![2-(3-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2520365.png)
methanol](/img/structure/B2520367.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)
